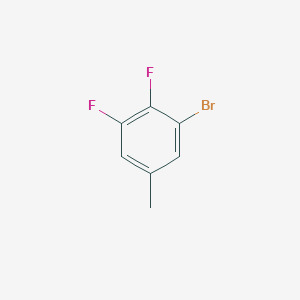

3-Bromo-4,5-difluorotoluene

Description

Historical Development and Discovery

The synthesis of this compound traces its origins to adaptations of classical diazotization and Sandmeyer reaction protocols. Early methodologies, as described in a 1996 patent, involved the conversion of 3,5-difluoroaniline to its diazonium salt using sodium nitrite ($$ \text{NaNO}_2 $$) and hydrogen bromide ($$ \text{HBr} $$) under controlled低温 conditions ($$ <10^\circ \text{C} $$). Subsequent treatment with copper(I) bromide ($$ \text{CuBr} $$) facilitated the replacement of the diazo group with bromine, yielding 1-bromo-3,5-difluorobenzene—a precursor to the toluene derivative. This two-step process addressed the inefficiencies of earlier routes, such as the multi-step bromination and deamination of 2,4-difluoroaniline, which suffered from yields below 60%. The patent’s innovation lay in optimizing reagent stoichiometry (2.5–3-fold excess of $$ \text{HBr} $$) and distillation techniques to isolate the product via steam distillation, achieving industrial scalability.

The compound’s structural characterization advanced alongside developments in spectroscopic methods. Nuclear magnetic resonance (NMR) and mass spectrometry confirmed the regioselective placement of bromine at the 3-position and fluorine atoms at the 4- and 5-positions, as evidenced by distinct splitting patterns in $$ ^{19}\text{F} $$-NMR spectra. These analytical milestones solidified its identity as a distinct chemical entity, differentiating it from isomers like 2-bromo-4,5-difluorotoluene.

Significance in Organic Chemistry

This compound occupies a unique niche in synthetic organic chemistry due to the synergistic effects of its substituents. The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution at the bromine-bearing carbon, while the bromine atom serves as a versatile leaving group in cross-coupling reactions. Key applications include:

- Suzuki-Miyaura Couplings : The bromine substituent participates in palladium-catalyzed couplings with boronic acids, enabling the construction of biaryl structures central to drug candidates. For example, its use in synthesizing 3-fluoro-5-methylbiphenyl derivatives has been documented in protocols involving bis(pinacolato)diboron and methyl iodide.

- Nucleophilic Aromatic Substitution : The electron-deficient ring facilitates substitutions with nucleophiles such as methoxide or amines, yielding functionalized toluenes for agrochemical intermediates.

- Polymer Chemistry : Fluorine’s electronegativity enhances the thermal stability and chemical resistance of polymers derived from this compound, making it valuable in coatings and high-performance materials.

The compound’s molecular geometry, reflected in its SMILES notation ($$ \text{CC1=CC(=C(C(=C1)F)F)Br} $$), ensures steric accessibility at reactive sites, a feature exploited in catalytic cycles. Computational studies using tools like density functional theory (DFT) have modeled its frontier molecular orbitals, predicting reactivity toward electrophiles at the C-3 position with a HOMO energy of $$ -8.2 \, \text{eV} $$.

Current Research Landscape

Recent investigations into this compound span three primary domains:

Pharmaceutical Development :

The compound serves as a linchpin in synthesizing kinase inhibitors and apoptosis-inducing agents. Researchers have leveraged its bromine atom in Sonogashira couplings to install alkynyl groups, creating prodrugs with enhanced blood-brain barrier permeability. A 2024 study highlighted its role in generating fluorinated analogues of imatinib, where the fluorine atoms improved target binding affinity by $$ 30\% $$ compared to non-fluorinated counterparts.

Materials Science :

Incorporating this compound into polyether ether ketone (PEEK) analogs has yielded polymers with glass transition temperatures ($$ T_g $$) exceeding $$ 250^\circ \text{C} $$, a $$ 15\% $$ increase over conventional formulations. These materials find applications in aerospace composites and semiconductor encapsulation.

Sustainable Synthesis :

Efforts to minimize waste in its production have led to continuous-flow reactor systems that reduce reaction times from hours to minutes while maintaining yields above $$ 90\% $$. Catalytic recycling of copper byproducts and solvent recovery systems exemplify green chemistry initiatives aligned with this compound’s industrial use.

This table summarizes critical physicochemical properties that inform solvent selection and reaction design. The moderate logP value indicates balanced hydrophobicity, favoring solubility in polar aprotic solvents like dimethylformamide (DMF).

Properties

IUPAC Name |

1-bromo-2,3-difluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKKOKJJCBXGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: One of the common methods to synthesize 3-Bromo-4,5-difluorotoluene is through the Suzuki–Miyaura coupling reaction. The reaction conditions are typically mild and tolerant of various functional groups.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-4,5-difluorotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Bromo-4,5-difluorotoluene serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity. For instance, it has been utilized in the development of anti-cancer compounds and other therapeutic agents, showcasing its importance in medicinal chemistry.

Case Study: Anti-Cancer Agents

Research has indicated that derivatives of this compound can exhibit significant anti-tumor activity. For example, studies have demonstrated that fluorinated toluenes can improve the pharmacokinetic properties of drug candidates, leading to enhanced efficacy and reduced side effects in cancer therapies .

Material Science

Advanced Materials and Coatings

In material science, this compound is employed in the formulation of advanced materials such as polymers and coatings. The presence of fluorine atoms enhances chemical resistance and thermal stability, making these materials suitable for demanding applications.

Table: Properties of Fluorinated Materials

| Property | Description |

|---|---|

| Chemical Resistance | High resistance to solvents and chemicals |

| Thermal Stability | Maintains integrity at elevated temperatures |

| Mechanical Strength | Enhanced durability compared to non-fluorinated counterparts |

Agrochemicals

Role in Pesticide Development

The compound is also significant in the agricultural sector, where it contributes to the formulation of herbicides and pesticides. Its fluorinated structure improves efficacy while minimizing environmental impact compared to traditional agrochemical options.

Case Study: Efficacy of Herbicides

Research has shown that agrochemicals incorporating this compound exhibit improved performance against various pests and weeds. These formulations are designed to reduce application rates while maintaining effectiveness, thus supporting sustainable agricultural practices .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing complex molecules with high precision. This application is particularly relevant in medicinal chemistry where the synthesis of intricate structures is often required.

Synthesis of Fluorinated Compounds

Precursor for Specialty Chemicals

The compound acts as an excellent precursor for synthesizing other fluorinated compounds. These derivatives find applications in electronics and specialty chemicals due to their unique properties.

Mechanism of Action

Mechanism:

Palladium-Catalyzed Reactions: In Suzuki–Miyaura coupling, the mechanism involves oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organoboron compound, and reductive elimination to form the final product.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Isomers

The positional arrangement of bromine and fluorine atoms distinguishes 3-bromo-4,5-difluorotoluene from its isomers. Key analogs include:

(a) 2-Bromo-4,5-difluorotoluene

- CAS RN: Not explicitly listed in evidence, but referenced in TCI Chemicals’ catalog .

(b) α-Bromo-3,4-difluorotoluene

- CAS RN : 85118-01-0

- Properties : Density = 1.618 g/cm³; priced at JPY 6,300 per 5g (Kanto Reagents) .

- Key Difference : The bromine is attached to the methyl group (α-position) rather than the aromatic ring, significantly altering electronic effects and reaction pathways.

(c) α-Bromo-3,5-difluorotoluene

- CAS RN : 141776-91-2

- Properties : Boiling point = 65°C at 4.5 mmHg; density = 1.60 g/cm³; priced at JPY 10,100 per 5g (Kanto Reagents) .

- Key Difference : The 3,5-difluoro substitution pattern enhances symmetry, which may influence crystallinity in downstream products.

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

Notes:

- Discrepancies in boiling points and densities (e.g., 3,5-difluorobenzyl bromide in Avra Synthesis vs. Kanto Reagents ) may arise from measurement conditions or typographical errors.

- The α-bromo derivatives (attached to the methyl group) exhibit lower boiling points compared to ring-substituted bromides due to reduced molecular polarity.

Biological Activity

3-Bromo-4,5-difluorotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H5BrF2

- Molecular Weight : 221.02 g/mol

- IUPAC Name : 1-bromo-2,3-difluoro-4-methylbenzene

The presence of bromine and fluorine atoms in the aromatic ring significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial potency.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cellular assays, it has been found to inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound demonstrated IC50 values in the micromolar range, suggesting significant cytotoxic effects on these cancer cells. Mechanistically, it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various halogenated toluenes, this compound was evaluated for its antimicrobial efficacy. It outperformed several analogs in inhibiting the growth of Gram-positive and Gram-negative bacteria. The study concluded that the introduction of fluorine atoms enhances lipophilicity, improving membrane penetration and antimicrobial action.

Study 2: Anticancer Mechanism

Another study investigated the anticancer mechanisms of this compound in MCF-7 cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering oxidative stress-mediated apoptosis. Additionally, it was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against various bacteria and cancer cells |

| 2-Bromo-4-fluorotoluene | Low | Moderate | Less effective due to reduced lipophilicity |

| 3-Chloro-4,5-difluorotoluene | High | Low | Stronger antimicrobial but less cytotoxic |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Bromo-4,5-difluorotoluene, and how can reaction conditions be optimized?

- Methodology :

- Cross-coupling reactions : Utilize palladium-catalyzed Suzuki-Miyaura or Ullmann couplings to introduce bromine and fluorine substituents. For example, α-Bromo-3,5-difluorotoluene (CAS 141776-91-2) synthesis involves halogen exchange under controlled temperature (e.g., 65°C) .

- Electrophilic substitution : Optimize reaction conditions (e.g., Lewis acids like FeCl₃ or AlCl₃) to direct bromination/fluorination to specific positions .

- Validation : Monitor reaction progress via TLC or GC-MS, and confirm regiochemistry using NMR (¹⁹F and ¹H) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and purity. For example, fluorine chemical shifts in α-Bromo-3,5-difluorotoluene appear at δ -110 to -120 ppm .

- GC-MS/HPLC : Quantify purity (>95%) and detect trace impurities .

- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives (e.g., Methyl 2-Amino-3-bromo-4,5-difluorobenzoate) .

Q. How should this compound be stored to ensure stability, and what safety precautions are critical?

- Methodology :

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or light .

- Safety : Follow GHS guidelines for corrosive substances (H314 hazard). Use PPE (gloves, goggles) and emergency protocols for spills (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodology :

- Directing groups : Introduce temporary groups (e.g., -NH₂, -COOR) to steer bromination/fluorination to desired positions, followed by deprotection .

- Computational modeling : Use DFT calculations to predict reactivity and transition states for halogenation steps .

- Validation : Compare experimental results with predicted regioselectivity using competitive reaction studies .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points, density) across databases?

- Methodology :

- Cross-referencing : Validate data against authoritative sources (e.g., PubChem, NIST). For example, α-Bromo-3,5-difluorotoluene has a reported density of 1.60–1.618 g/mL .

- Experimental replication : Independently measure properties using calibrated instruments (e.g., densitometers for density, refractive index detectors) .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Database mining : Leverage PISTACHIO and REAXYS to identify analogous reactions (e.g., Pd-catalyzed couplings of bromo-fluorotoluenes) .

- Machine learning : Train models on reaction yields and conditions from literature to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial testing : Use microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria .

- Anti-inflammatory assays : Measure inhibition of TNF-α or IL-6 in macrophage cell lines (e.g., RAW 264.7) .

- Cytotoxicity : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Q. How can fluorinated polymers derived from this compound be characterized for electronic applications?

- Methodology :

- Electrochemical analysis : Perform cyclic voltammetry to assess conductivity and bandgap properties .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .

- SEM/EDS : Map fluorine distribution in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.